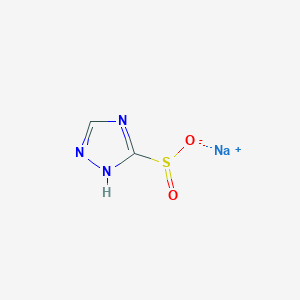
Sodium 1H-1,2,4-triazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1H-1,2,4-triazole-5-sulfinate is a chemical compound with the molecular formula C2H2N3NaO2S. It is a sodium salt of 1H-1,2,4-triazole-5-sulfinic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a triazole ring and a sulfinic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-1,2,4-triazole-5-sulfinate typically involves the reaction of 1H-1,2,4-triazole-5-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1H-1,2,4-triazole-5-sulfinic acid+NaOH→Sodium 1H-1,2,4-triazole-5-sulfinate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1H-1,2,4-triazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Sodium 1H-1,2,4-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of sodium 1H-1,2,4-triazole-5-sulfinate involves its interaction with biological molecules through its triazole ring and sulfinic acid group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzyme activity and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-thiol: Known for its use in coordination chemistry and luminescent polymers.
1H-1,2,4-Triazole-5-thiol: Studied for its antimicrobial and anticancer properties.
1H-1,2,4-Triazole-3-sulfonic acid: Used in the synthesis of sulfonic acid derivatives.
Uniqueness: Sodium 1H-1,2,4-triazole-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.
Propiedades
Fórmula molecular |
C2H2N3NaO2S |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
sodium;1H-1,2,4-triazole-5-sulfinate |
InChI |
InChI=1S/C2H3N3O2S.Na/c6-8(7)2-3-1-4-5-2;/h1H,(H,6,7)(H,3,4,5);/q;+1/p-1 |
Clave InChI |
ICXILAHJORBEFK-UHFFFAOYSA-M |
SMILES canónico |
C1=NNC(=N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




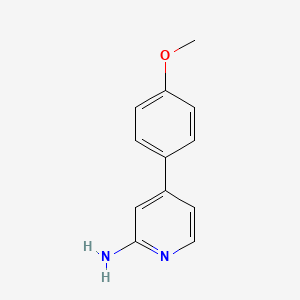

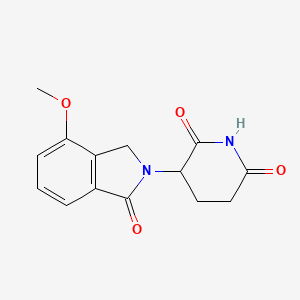
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
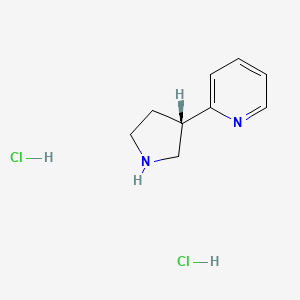

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)

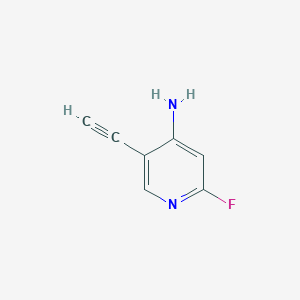


![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
